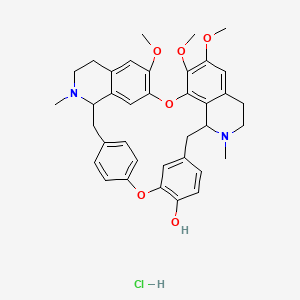![molecular formula C40H35N3O B14785309 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a biindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the benzhydryl and biindole intermediates. The benzhydryl group can be synthesized through the reaction of diphenylmethane with appropriate reagents . The biindole moiety is prepared by coupling two indole units, which can be achieved through various methods, including oxidative coupling .
The final step involves the coupling of the benzhydryl and biindole intermediates with a butyramide group. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient catalysts for the oxidative coupling of indole units.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The biindole moiety can be oxidized to form quinone-like structures.
Reduction: The benzhydryl group can be reduced to form diphenylmethane derivatives.
Substitution: The aromatic rings in the benzhydryl and biindole groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the biindole moiety can lead to the formation of quinone derivatives, while reduction of the benzhydryl group can yield diphenylmethane derivatives .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying protein-ligand interactions.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the biindole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzhydryl Compounds: These include compounds like diphenhydramine and benztropine, which have similar benzhydryl groups.
Biindole Compounds: These include compounds like indole-3-carbinol and indole-3-acetic acid, which have similar biindole moieties.
Uniqueness
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)butyramide is unique due to its combination of a benzhydryl group and a biindole moiety. This unique structure allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C40H35N3O |
|---|---|
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]butanamide |
InChI |
InChI=1S/C40H35N3O/c1-2-15-36(44)42-32-23-12-9-20-29(32)26-35-38(30-21-10-13-24-33(30)41-35)39-31-22-11-14-25-34(31)43-40(39)37(27-16-5-3-6-17-27)28-18-7-4-8-19-28/h3-14,16-25,37,41,43H,2,15,26H2,1H3,(H,42,44) |
Clé InChI |
HJZXYDKHAFMNSP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)



![N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14785282.png)
![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)


![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
